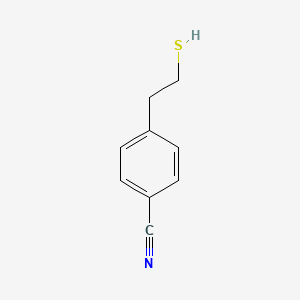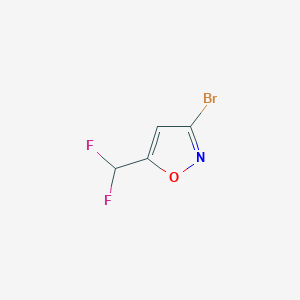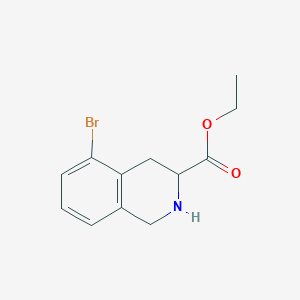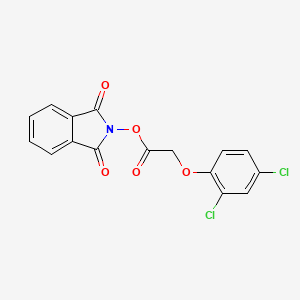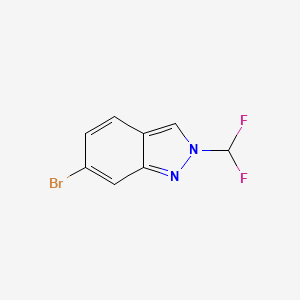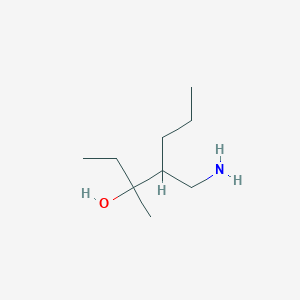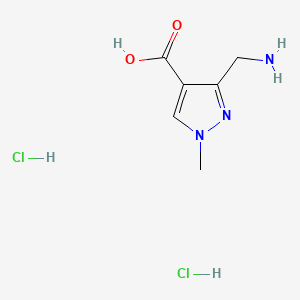
3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylicaciddihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride is an organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an aminomethyl group and a carboxylic acid group, making it a versatile molecule in chemical synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride typically involves multi-step reactions. One common method includes the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pH control, ensures high yield and purity. Additionally, the use of catalysts and solvents that can be easily recovered and reused is common in industrial settings to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
科学的研究の応用
3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The carboxylic acid group can participate in ionic interactions, enhancing the compound’s binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
1-methyl-1H-pyrazole-4-carboxylic acid: Lacks the aminomethyl group, resulting in different reactivity and applications.
3-(aminomethyl)-1H-pyrazole-4-carboxylic acid: Similar structure but without the methyl group, affecting its chemical properties and biological activity.
4-carboxypyrazole: A simpler structure with different reactivity and fewer applications.
Uniqueness
3-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminomethyl and carboxylic acid groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
特性
分子式 |
C6H11Cl2N3O2 |
|---|---|
分子量 |
228.07 g/mol |
IUPAC名 |
3-(aminomethyl)-1-methylpyrazole-4-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C6H9N3O2.2ClH/c1-9-3-4(6(10)11)5(2-7)8-9;;/h3H,2,7H2,1H3,(H,10,11);2*1H |
InChIキー |
SCSOJJATEHDTGW-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=N1)CN)C(=O)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


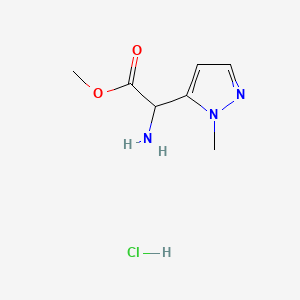
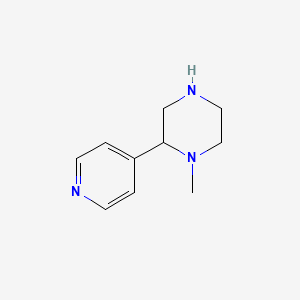
![tert-butyl N-[4-(trifluoroacetyl)phenyl]carbamate](/img/structure/B13575577.png)
![2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B13575582.png)
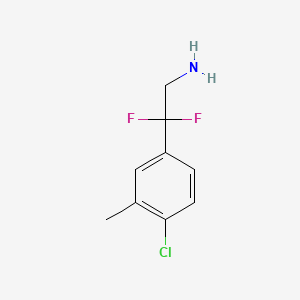
![rac-tert-butyl (3aR,6aR)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13575592.png)
![Methyl 2-[(2-carbamoylphenyl)amino]acetate](/img/structure/B13575595.png)
